molecular formula C19H14N4 B7536783 6-Pyridin-3-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline

6-Pyridin-3-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline

Numéro de catalogue B7536783
Poids moléculaire: 298.3 g/mol
Clé InChI: WANGEGRFNQGOGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Pyridin-3-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline is a heterocyclic compound that has gained attention in scientific research due to its potential biological activities. It belongs to the benzimidazole family and has a pyridine ring attached to it. This compound has been synthesized using various methods and has shown promising results in various research applications.

Mécanisme D'action

The mechanism of action of 6-Pyridin-3-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline is not fully understood. However, studies have suggested that it may work by inhibiting specific enzymes that are involved in cancer cell growth and inflammation.
Biochemical and physiological effects
Studies have shown that 6-Pyridin-3-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline has a low toxicity profile and does not have any significant adverse effects on the body. It has been shown to be well-tolerated in animal studies and has not caused any significant changes in biochemical and physiological parameters.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 6-Pyridin-3-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline in lab experiments is its potential anti-cancer properties. It can be used to investigate the mechanism of action of anti-cancer drugs and to develop new anti-cancer therapies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Orientations Futures

There are several future directions for research on 6-Pyridin-3-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline. One direction is to investigate its potential as an anti-cancer drug and to develop new therapies based on its mechanism of action. Another direction is to investigate its potential as an anti-inflammatory drug and to develop new therapies for inflammatory diseases. Additionally, future research could focus on improving the solubility of this compound to make it easier to work with in lab experiments.

Méthodes De Synthèse

The synthesis of 6-Pyridin-3-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline has been reported in the literature using different methods. One of the methods involves the reaction of 2-aminobenzimidazole with 3-chloropyridine in the presence of a base to yield the desired compound. Another method involves the reaction of 2-aminobenzimidazole with 3-bromopyridine in the presence of a palladium catalyst to give the desired compound. Both methods have been reported to yield good results.

Applications De Recherche Scientifique

The potential biological activities of 6-Pyridin-3-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline have been investigated in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.

Propriétés

IUPAC Name

6-pyridin-3-yl-5,6-dihydrobenzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4/c1-2-8-15-14(7-1)19-22-16-9-3-4-10-17(16)23(19)18(21-15)13-6-5-11-20-12-13/h1-12,18,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANGEGRFNQGOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(N2)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Pyridin-3-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.